molecular formula C23H24N2O B11524977 3-(1,3-Dibenzylimidazolidin-2-yl)phenol CAS No. 296791-16-7

3-(1,3-Dibenzylimidazolidin-2-yl)phenol

Cat. No.: B11524977
CAS No.: 296791-16-7
M. Wt: 344.4 g/mol
InChI Key: YUHDTDWTWWAETA-UHFFFAOYSA-N
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Description

3-(1,3-Dibenzylimidazolidin-2-yl)phenol is an organic compound characterized by a phenol group attached to a 1,3-dibenzylimidazolidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dibenzylimidazolidin-2-yl)phenol typically involves the following steps:

    Formation of Imidazolidine Ring: The initial step involves the reaction of benzylamine with formaldehyde to form a dibenzylamine intermediate.

    Cyclization: The dibenzylamine intermediate undergoes cyclization with an appropriate aldehyde or ketone to form the imidazolidine ring.

    Phenol Substitution: The final step involves the substitution of the phenol group onto the imidazolidine ring, typically using a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(1,3-Dibenzylimidazolidin-2-yl)phenol can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Nitrated, sulfonated, or halogenated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-Dibenzylimidazolidin-2-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-Dibenzylimidazolidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the imidazolidine ring can interact with hydrophobic pockets, leading to modulation of biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dibenzylimidazolidin-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.

    3-(1,3-Dibenzylimidazolidin-2-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.

    3-(1,3-Dibenzylimidazolidin-2-yl)benzaldehyde: Features an aldehyde group in place of the phenol group.

Uniqueness

3-(1,3-Dibenzylimidazolidin-2-yl)phenol is unique due to the presence of the phenol group, which imparts specific reactivity and biological activity

Properties

CAS No.

296791-16-7

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

3-(1,3-dibenzylimidazolidin-2-yl)phenol

InChI

InChI=1S/C23H24N2O/c26-22-13-7-12-21(16-22)23-24(17-19-8-3-1-4-9-19)14-15-25(23)18-20-10-5-2-6-11-20/h1-13,16,23,26H,14-15,17-18H2

InChI Key

YUHDTDWTWWAETA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)O)CC4=CC=CC=C4

Origin of Product

United States

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